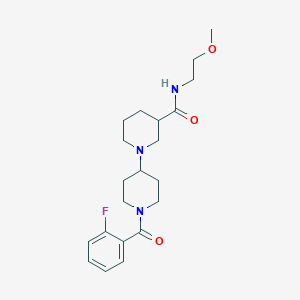![molecular formula C22H27NO3S B5419507 N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide, also known as CTTH-4, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CTTH-4 is a synthetic compound that belongs to the class of benzamides and exhibits a unique mechanism of action.
Mecanismo De Acción
N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide exerts its therapeutic effects by targeting the TRPV1 receptor, which is involved in pain and inflammation. This compound binds to the TRPV1 receptor and inhibits its activity, leading to a reduction in pain and inflammation. Additionally, this compound has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress. This compound can also induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of interest is the development of this compound as a potential treatment for chronic pain and inflammation. Future studies should focus on the pharmacokinetics and toxicity profiles of this compound in vivo to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide involves a multi-step process that includes the reaction of 2-(phenylthio)ethanol with 4-chlorobenzonitrile to form 4-(2-phenylthioethoxy)benzonitrile. This intermediate is then reacted with 2-cyclohexyl-2-hydroxyethylamine to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-4-(2-phenylsulfanylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-23(20-9-5-6-10-21(20)24)22(25)17-11-13-18(14-12-17)26-15-16-27-19-7-3-2-4-8-19/h2-4,7-8,11-14,20-21,24H,5-6,9-10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENROTYKURJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC=C(C=C2)OCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5419468.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(5,6-dimethylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419512.png)